(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
Historical Development of Chromene-3-carboxamide Derivatives
Chromene-3-carboxamide derivatives emerged as a chemically versatile scaffold in the late 20th century, with early studies focusing on their synthesis via cyclocondensation reactions of substituted phenols and acrylamides. The discovery of their biological potential accelerated in the 2010s, when virtual screening identified chromene-3-carboxamides as nanomolar-range inhibitors of aldo-keto reductase AKR1B10, a tumor marker overexpressed in hepatocellular and lung cancers. This breakthrough demonstrated the scaffold’s capacity for high-affinity enzyme interactions, spurring medicinal chemistry efforts to optimize substituent patterns.
Table 1: Key Milestones in Chromene-3-carboxamide Research
The incorporation of fluorine atoms and imino groups, as seen in (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, represents a third-generation structural refinement aimed at improving pharmacokinetic properties.
Classification within Heterocyclic Compound Frameworks
This compound belongs to the benzopyran subclass of oxygen-containing heterocycles, characterized by a fused benzene and pyran ring system. Its structural taxonomy includes:
- Core framework : 2H-chromene (benzopyran) with a ketone at C2 and carboxamide at C3
- Substituents :
- (3-Fluoro-2-methylphenyl)imino group at C2 (Z-configuration)
- 4-Methoxyphenyl carboxamide at C3
- Electronic profile : Electron-withdrawing fluorine (σm = 0.34) balances electron-donating methoxy (σp = -0.27) groups, creating a dipolar molecular architecture.
The imino linkage introduces conformational rigidity, while the 4-methoxy group enhances solubility through hydrogen bonding capacity.
Significance in Medicinal Chemistry Research
Chromene-3-carboxamides occupy a strategic niche in drug discovery due to their dual functionality:
- Pharmacophore versatility : The carboxamide group serves as a hydrogen bond donor/acceptor, critical for target binding
- Synthetic plasticity : The chromene core undergoes regioselective modifications at C3, C6, and C7 positions
Table 2: Structure-Activity Relationships of Chromene-3-carboxamide Derivatives
The fluorine atom at the 3-position of the phenylimino group confers metabolic stability through resistance to cytochrome P450 oxidation. Current research prioritizes these derivatives for kinase and reductase inhibition applications.
Current Research Landscape and Knowledge Gaps
Recent advances (2023-2025) focus on three key areas:
- Synthetic methodology : Development of continuous flow systems for imino-chromene synthesis (yield improvement from 68% to 92%)
- Target identification : Proteomic studies suggesting interaction with PI3K/AKT/mTOR pathway components
- Computational modeling : QSAR models correlating Hammett σ values with IC50 (R² = 0.89)
Critical knowledge gaps persist in:
- In vivo pharmacokinetics : Limited data on oral bioavailability and blood-brain barrier penetration
- Off-target effects : Potential interactions with cardiac ion channels remain uncharacterized
- Stereochemical stability : Epimerization risks of the Z-imino configuration under physiological pH
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-15-20(25)7-5-8-21(15)27-24-19(14-16-6-3-4-9-22(16)30-24)23(28)26-17-10-12-18(29-2)13-11-17/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOWSCGGGMGNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoro-2-methylaniline, 4-methoxyaniline, and 2H-chromene-3-carboxylic acid.
Step 1 Formation of Imino Intermediate: The first step involves the condensation of 3-fluoro-2-methylaniline with 2H-chromene-3-carboxylic acid under acidic conditions to form the imino intermediate.
Step 2 Coupling Reaction: The imino intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its chromene core, it can be used in the design of fluorescent probes for imaging applications.
Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.
Industry
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Coatings: Its chemical stability makes it suitable for use in high-performance coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The imino and chromene moieties are crucial for binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application, but common mechanisms include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenylimino Group
Fluorinated Analogs
- (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Structural difference: Replaces the 3-fluoro-2-methylphenyl group with a 4-fluorophenylimino and adds an acetyl group on the carboxamide. Impact:
- The para-fluoro substitution increases polarity compared to the meta-fluoro in the target compound.
- Key data: IR peaks at 1662 cm⁻¹ (C=O) and 2212 cm⁻¹ (C≡N) .
Chloro-Fluoro Hybrid
- (2Z)-2-[(4-Chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (): Structural difference: Substitutes 3-fluoro-2-methylphenyl with 4-chloro-2-fluorophenyl. Impact:
- Chlorine’s larger atomic radius and lower electronegativity vs. fluorine alter electronic distribution.
- Increased steric hindrance may reduce packing efficiency in crystalline forms.
Methoxy-Substituted Carboxamide Derivatives
Para-Methoxy vs. Meta-Methoxy
- (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (): Structural difference: Methoxy groups at the 2-position (carboxamide) and 3-position (phenylimino). Impact:
- Meta-methoxy on the phenylimino reduces electron-donating effects compared to para-substitution .
Benzimidazole Hybrids
Chromene-Carboxamide Derivatives with Heterocyclic Modifications
Pyrimidinone and Lactam Derivatives ():
- 2-Hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one: Structural difference: Incorporates a pyrimidinone ring fused to the chromene core. Impact:
- The lactam ring enhances rigidity and hydrogen-bonding capacity, improving thermal stability.
- Hydrazinyl group introduces reactivity for further functionalization.
Physicochemical and Structural Data Comparison
Structural Insights from Crystallography
- Dihedral Angles in Methoxy-Substituted Analogs (): In "(2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine," dihedral angles between aromatic rings range from 10.66° to 32.38°, indicating moderate planarity disruption. Intermolecular C–H···O interactions stabilize crystal packing, a feature likely shared with the target compound due to the 4-methoxyphenyl group .
Biological Activity
The compound (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (CAS Number: 1327183-10-7) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.4 g/mol. The structure includes a chromene core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1327183-10-7 |
| Molecular Formula | C₃₄H₃₁FN₂O₃ |
| Molecular Weight | 402.4 g/mol |
| Structure | Chemical Structure |
In Vitro Studies
Recent studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program evaluated its effects at a concentration of 10 µM across approximately sixty cancer cell lines.
Key Findings:
- The compound showed low-level anticancer activity, with notable sensitivity observed in leukemia cell lines.
- Four specific cancer lines displayed slight sensitivity to the compound at the tested concentration.
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | Most sensitive |
| Melanoma | Slightly sensitive |
| Lung | Slightly sensitive |
| Colon | Slightly sensitive |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators.
- DNA Interaction : It may also interact with DNA, disrupting replication and leading to apoptosis in cancer cells.
- Metal Ion Interaction : Similar to other compounds in its class, it could interact with metal ions, enhancing its cytotoxicity.
Study 1: Evaluation of Antitumor Activity
A comprehensive study assessed the antitumor activity of the compound against a panel of cancer cell lines. The results indicated that while the compound did not exhibit strong cytotoxicity, it had a selective effect on certain leukemia cells, suggesting potential for further development.
Study 2: Pharmacophore Development
Research focused on pharmacophore modeling indicated that specific structural features of this compound are crucial for its biological activity. The presence of fluorine atoms was noted to enhance reactivity and stability compared to similar compounds without fluorine substituents.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Synthesis optimization involves multi-step reactions, including condensation of chromene precursors with substituted anilines under reflux conditions. Catalysts like p-toluenesulfonic acid (PTSA) can enhance imine bond formation. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via column chromatography or recrystallization improves purity .
Q. What analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions and Z-configuration of the imine group.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., 422.84 g/mol).
- X-ray Crystallography: For unambiguous stereochemical assignment, SHELXL refinement (via SHELX suite) resolves crystal packing and bond angles .
Q. What strategies address solubility challenges in biological assays?
Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl), may improve aqueous solubility without compromising bioactivity .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
- Electron-withdrawing groups (e.g., -F, -OCH3): Activate the chromene ring for nucleophilic aromatic substitution at specific positions (e.g., para to the imine group).
- Steric hindrance: Bulky substituents (e.g., 2-methylphenyl) reduce reactivity at adjacent sites, necessitating optimized catalysts (e.g., Pd/Cu systems) .
Q. What computational approaches predict binding modes to biological targets like kinases?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets.
- Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time.
- QSAR Models: Predict activity trends based on substituent electronegativity and lipophilicity .
Q. How can researchers resolve contradictions in reported IC50 values across similar derivatives?
- Standardized Assays: Use consistent cell lines (e.g., MCF-7 for cancer) and control compounds (e.g., doxorubicin).
- Meta-Analysis: Compare substituent effects (e.g., fluoro vs. chloro) on activity using multivariate regression .
Methodological Guidance for Data Interpretation
Q. What experimental controls validate mechanism-of-action studies in enzyme inhibition?
- Positive Controls: Include known inhibitors (e.g., staurosporine for kinases).
- Enzyme Kinetics: Michaelis-Menten analysis distinguishes competitive vs. non-competitive inhibition.
- Western Blotting: Confirm downstream pathway modulation (e.g., MAPK/ERK) .
Q. How to troubleshoot crystallographic data with poor resolution (>1.5 Å)?
- Crystal Optimization: Vapor diffusion methods improve crystal quality.
- Twinned Data: Use SHELXD for deconvolution of overlapping reflections.
- Anisotropic Refinement: SHELXL parameters adjust for thermal motion disparities .
Comparative and Structural Analysis
Q. What structural features differentiate this compound from inactive chromene analogs?
Q. How does fluorination at the 3-position impact metabolic stability?
Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Comparative studies with non-fluorinated analogs show a 2–3× increase in plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
